Cas no 93-91-4 (Benzoylacetone)

Benzoylacetone (C10H10O2) is a β-diketone compound characterized by its keto-enol tautomerism, making it a versatile intermediate in organic synthesis. Its chelating properties enable the formation of stable complexes with metal ions, which are useful in catalysis and coordination chemistry. The compound exhibits high reactivity in condensation and alkylation reactions, serving as a precursor for heterocyclic compounds and fine chemicals. Benzoylacetone's stability under various conditions and its solubility in common organic solvents enhance its utility in industrial and research applications. It is also employed in UV stabilizers and as a ligand in spectroscopic studies due to its distinct absorption characteristics.
Benzoylacetone structure
Benzoylacetone structure
商品名:Benzoylacetone
CAS番号:93-91-4
MF:C10H10O2
メガワット:162.185203075409
MDL:MFCD00008786
CID:34721
PubChem ID:7166

Benzoylacetone 化学的及び物理的性質

名前と識別子

    • 1-Benzoylacetone
    • 1-Phenyl-1,3-butanedione
    • Benzoylacetone, (1-Phenyl-1,3-butanedione)
    • Benzoylacetone
    • 1-Benzoyl-2-propanone
    • 1-phenyl-3-butanedione
    • 1-phenyl-butane-1,3-dione
    • 2-Propanone, benzoyl-
    • 3-Butanedione,1-phenyl-1
    • -Acetylacetophenone
    • alpha-Acetylacetophenone
    • Benzoyl-aceton Benzoylpropanone
    • OMEGA-ACETYL ACETOPHENONE
    • A-ACETYLHYPNONE
    • A-ACETYLACETOPHENONE
    • A-ACETYLMETHYL PHENYL KETONE
    • ACETOACETOPHENONE
    • ACETYLBENZOYLMETHANE
    • METHYL PHENACYL KETONE
    • AURORA 9175
    • 1-BENZOYLACETONE CRYSTALLINE
    • 1,3-Butanedione, 1-phenyl-
    • 1-Phenylbutane-1,3-dione
    • Benzoyl propanone
    • α-Acetyl acetophenone
    • 1-Phenyl-1,3-butanedione (ACI)
    • 1-Methyl-3-phenyl-1,3-propanedione
    • 1-Phenylbutan-1,3-dione
    • 2-Acetylacetophenone
    • 4-Oxo-4-phenylbutan-2-one
    • 4-Phenyl-2,4-butanedione
    • NSC 100655
    • NSC 4015
    • NSC 404283
    • NSC 405722
    • NSC 405723
    • NSC 405724
    • NSC 83580
    • NSC 83581
    • NSC 87898
    • NSC 88942
    • NSC 97232
    • NSC 97233
    • α-Acetylacetophenone
    • MDL: MFCD00008786
    • インチ: 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
    • InChIKey: CVBUKMMMRLOKQR-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(C)=O)C1C=CC=CC=1
    • BRN: 742413

計算された属性

  • せいみつぶんしりょう: 162.06800
  • どういたいしつりょう: 162.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.1A^2
  • 互変異性体の数: 5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.09 g/mL at 25 °C(lit.)
  • ゆうかいてん: 57.0 to 60.0 deg-C
  • ふってん: 262°C(lit.)
  • フラッシュポイント: 260-262℃
  • 屈折率: 1.5678 (estimate)
  • ようかいど: 0.38g/l insoluble
  • すいようせい: 不溶性
  • PSA: 34.14000
  • LogP: 1.84840
  • FEMA: 2422
  • かんど: 湿度に敏感である
  • ようかいせい: エタノール、エーテル、濃アルカリ溶液に溶けやすく、冷水に微溶解する。

Benzoylacetone セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22-S24/25
  • RTECS番号:EK3540200
  • TSCA:Yes
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature

Benzoylacetone 税関データ

  • 税関コード:29143900
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Benzoylacetone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19842-25.0g
1-phenylbutane-1,3-dione
93-91-4 95%
25g
$43.0 2023-05-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14537-250g
Benzoylacetone, 98+%
93-91-4 98+%
250g
¥1868.00 2023-03-02
Chemenu
CM157321-500g
Benzoylacetone
93-91-4 95+%
500g
$365 2022-06-09
Fluorochem
106600-10g
Benzoyl acetone
93-91-4 98%
10g
£15.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B802179-100g
Benzoylacetone
93-91-4 98%
100g
¥938.00 2022-01-10
Apollo Scientific
OR12814-25g
Benzoylacetone
93-91-4 97%
25g
£35.00 2025-02-19
eNovation Chemicals LLC
D489477-25g
Benzoylacetone
93-91-4 97%
25g
$120 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R052482-500g
Benzoylacetone
93-91-4 98%
500g
¥3325 2024-05-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B11907-250G
Benzoylacetone
93-91-4
250g
¥3669.7 2023-11-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14537-50g
Benzoylacetone, 98+%
93-91-4 98+%
50g
¥535.00 2023-03-02

Benzoylacetone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1,2-Benziodoxol-3(1H)-one, 1-hydroxy-5-methoxy-7-methyl-, 1-oxide Solvents: Acetone ;  5 - 10 min, rt
1.2 12 h, rt
リファレンス
Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solvents
Moorthy, Jarugu Narasimha; Singhal, Nidhi; Senapati, Kalyan, Tetrahedron Letters, 2008, 49(1), 80-84

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
リファレンス
The regioselective preparation of 1,3-diketones
Wiles, Charlotte; Watts, Paul; Haswell, Stephen J.; Pombo-Villar, Esteban, Tetrahedron Letters, 2002, 43(16), 2945-2948

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Zinc, diiodo-μ-methylenedi- Solvents: Tetrahydrofuran ;  2 - 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone Formation
Sada, Mutsumi; Matsubara, Seijiro, Journal of the American Chemical Society, 2010, 132(2), 432-433

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Isopropanol ,  Sodium methoxide Catalysts: 2225846-01-3 Solvents: Tetrahydrofuran ;  24 h, 100 °C
リファレンス
Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen source
Torres-Calis, Antonio; Garcia, Juventino J., Catalysis Science & Technology, 2022, 12(9), 3004-3015

ごうせいかいろ 5

はんのうじょうけん
1.1 5 - 10 h, 85 - 105 °C
リファレンス
Preparation method of organic intermediate benzoylacetone
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  27 - 30 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol ,  Water ;  1.5 h, 60 °C
リファレンス
Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-Aroylacetones
Mahalingam, Sakkarapalayam M.; Aidhen, Indrapal Singh, Journal of Organic Chemistry, 2006, 71(1), 349-351

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
リファレンス
Preparation and utilization of a macromolecular analog of N-tert-butyl-N-ethylamine as a reusable amide base
Blanton, James R.; Salley, Robert E., Journal of Organic Chemistry, 1989, 54(3), 723-6

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Ethyl acetate ;  0 °C; 12 h, rt
リファレンス
Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts
Inagaki, Sho ; Saito, Kai; Suto, Soichiro; Aihara, Hiromi; Sugawara, Aoi; et al, Journal of Organic Chemistry, 2018, 83(22), 13834-13846

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: (4R)-4-(Phenylmethoxy)-L-proline Solvents: Acetone ;  30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  30 min, rt
リファレンス
Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketones
Shen, Zongxuan; Li, Bin; Wang, Lu; Zhang, Yawen, Tetrahedron Letters, 2005, 46(50), 8785-8788

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  2 - 5 h, 25 °C
1.2 Reagents: Acetic-d3 acid ;  25 °C
リファレンス
1,4-Addition of Bis(iodozincio)methane to α,β-Unsaturated Ketones: chemical and Theoretical/Computational Studies
Sada, Mutsumi; Furuyama, Taniyuki; Komagawa, Shinsuke; Uchiyama, Masanobu; Matsubara, Seijiro, Chemistry - A European Journal, 2010, 16(34), 10474-10481

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Methanol ;  12 h, 25 °C
リファレンス
Method for preparing 1,3-dione compound from acetylenic ketone
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt; rt → 77 °C; 3 - 12 h, 77 °C
リファレンス
High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid
Bartlett, Samuel L.; Beaudry, Christopher M., Journal of Organic Chemistry, 2011, 76(23), 9852-9855

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Water Catalysts: 1-Methyl-3-pentylimidazolium tetrafluoroborate Solvents: 1-Methyl-3-pentylimidazolium tetrafluoroborate ;  2 min, 50 psi, 125 °C
リファレンス
Ionic liquid promoted selective debromination of α-bromoketones under microwave irradiation
Ranu, Brindaban C.; Chattopadhyay, Kalicharan; Jana, Ranjan, Tetrahedron, 2007, 63(1), 155-159

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 3 - 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors
Wang, Ning-Yu; Zuo, Wei-Qiong; Xu, Ying; Gao, Chao; Zeng, Xiu-Xiu; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1581-1588

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Dehydration of ketones to acetylenes
Harrison, James J., Journal of Organic Chemistry, 1979, 44(20), 3578-80

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride, compd. with zinc chloride (Z… ;  30 min, 60 °C
リファレンス
Choline Chloride.2ZnCl2: an excellent reagent for regioselective conversion of epoxides to vicinal-chlorohydrins
Sadula, Sunitha; Kanjilal, Sanjit; Srinivasa, Reddy P.; Prasad, Rachapudi B. N., Indo American Journal of Pharmaceutical Research, 2015, 5(2), 760-766

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium, [[3-[(2-aminoethyl)amino]propyl]dimethylsilanol-N,N′]dichloro-, (SP-4… (Montmorillonite derivative) Solvents: Acetic acid
リファレンス
New montmorillonite silylpropylethylenediamine palladium(II) complex in oxidation of terminal olefins
Rao, Yarlagadda Venkata Subba; Rani, Santi Shobha; Choudary, Boyapati Manoranjan, Journal of Molecular Catalysis, 1992, 75(2), 141-6

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Zinc Solvents: Dichloromethane
リファレンス
Synthesis of 1,3-dicarbonyl compounds by the oxidation of 3-hydroxycarbonyl compounds with Corey-Kim reagent
Katayama, Sadamu; Fukuda, Kinue; Watanabe, Toshio; Yamauchi, Masashige, Synthesis, 1988, (3), 178-83

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica-supported) Solvents: Dichloromethane ;  12 h, rt
リファレンス
Selective oxidation of aryl ketones to α-diketones with 4-aminoperoxybenzoic acid supported on silica gel in presence of air
Ghazanfari, Dadkhoda; Najafizadeh, Fariba; Khosravi, Fereshteh, Monatshefte fuer Chemie, 2004, 135(11), 1409-1413

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Gold ,  2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-, polymer with α-methyl-ω-[[3,4,5-t… Solvents: Water ;  40 h, 80 °C
リファレンス
Dendrimer-like core cross-linked micelle stabilized ultra-small gold nanoclusters as a robust catalyst for aerobic oxidation of α-hydroxy ketones in water
Yu, Yangyang; Lin, Chenlu; Li, Bing; Zhao, Pengxiang; Zhang, Shiyong, Green Chemistry, 2016, 18(12), 3647-3655

Benzoylacetone Raw materials

Benzoylacetone Preparation Products

Benzoylacetone 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:93-91-4)Benzoylacetone
A844735
清らかである:99%
はかる:500g
価格 ($):354.0